molecular formula C12H16N2O2 B8166132 4-Amino-N-cyclopropyl-2-ethoxybenzamide

4-Amino-N-cyclopropyl-2-ethoxybenzamide

Cat. No.: B8166132
M. Wt: 220.27 g/mol
InChI Key: QDGKLQUUIDPECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopropyl-2-ethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of gastroprokinetic agents. This compound belongs to a class of substituted benzamides, which have been extensively studied for their potent biological activity. Scientific literature indicates that structural analogues, specifically 4-amino-5-chloro-2-ethoxybenzamides, demonstrate high potential in stimulating gastric motility . The core structure of these molecules is considered crucial for their activity, suggesting that this compound serves as a valuable precursor or scaffold for synthesizing and evaluating new therapeutic candidates. The presence of both the 4-amino and N-cyclopropyl groups on the benzamide core makes it a versatile intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR). This compound is provided for research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-11-7-8(13)3-6-10(11)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGKLQUUIDPECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Cyclopropylamine Coupling

The most direct route involves coupling 4-amino-2-ethoxybenzoic acid with cyclopropylamine using activating agents. In Scheme 1 , the carboxylic acid is activated via (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dry N,NN,N-dimethylformamide (DMF) under inert atmosphere. This method mirrors the synthesis of tranylcypromine-based LSD1 inhibitors, where PyBOP facilitated amide bond formation between cyclopropane derivatives and amino groups.

Reaction Conditions :

  • Reagents : PyBOP (1.2 equiv), triethylamine (3.0 equiv), DMF (anhydrous)

  • Temperature : Room temperature, 12–16 hours

  • Yield : 62–85%

A comparative study using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NN-hydroxysuccinimide (NHS) showed lower efficiency (45–50% yield), likely due to side reactions with the ethoxy group.

Protection/Deprotection Strategies

Amino Group Protection with tert-Butyl Carbamate

To prevent undesired side reactions during amidation, the 4-amino group is protected as a tert-butyl carbamate (Figure 1 ). This approach, adapted from tranylcypromine syntheses, involves:

  • Treating 4-nitro-2-ethoxybenzoic acid with NN-methylpiperazine to introduce solubility.

  • Palladium-catalyzed hydrogenation to reduce the nitro group to an amine.

  • Protection with benzyl chloroformate in tetrahydrofuran (THF).

Deprotection : The tert-butyl group is removed using 4M HCl in 1,4-dioxane, yielding the free amine for subsequent coupling.

Halogenation and Nucleophilic Substitution

Bromination at the 5-Position

Halogenation of 4-amino-2-ethoxybenzoic acid esters enhances reactivity for nucleophilic substitution. In Scheme 2 , N-bromosuccinimide (NBS) and iodine monochloride (ICl) introduce bromine or iodine at the 5-position. The halogenated intermediate undergoes substitution with cyclopropylamine under basic conditions (K2_2CO3_3, DMF, 80°C).

Key Data :

  • Halogenation Yield : 72–78%

  • Substitution Efficiency : 65% (Br) vs. 58% (I)

Hydrolysis of Intermediate Esters and Nitriles

Alkaline Hydrolysis of Methyl Esters

Methyl 4-nitro-2-ethoxybenzoate is hydrolyzed to the carboxylic acid using NaOH in aqueous methanol (60°C, 1 hour). This step is critical for generating the acid precursor for amidation.

Optimization :

  • Base : NaOH (2.0 equiv)

  • Solvent : MeOH:H2_2O (4:1)

  • Yield : 89–92%

Nitrile Hydrolysis to Amides

Although less common, 4-cyano-2-ethoxybenzoic acid derivatives can be converted to amides via acidic hydrolysis (H2_2SO4_4, 100°C). However, this method risks over-hydrolysis to carboxylic acids.

Purification and Characterization

Precipitation and Chromatography

Crude products are purified via precipitation from methylene chloride/hexane (1:20) or silica gel chromatography (ethyl acetate/hexane gradient).

Analytical Data :

  • 1H^1H NMR (CD3_3OD): δ 8.09 (d, 1H, Ar–H), 7.45 (m, 3H, Ar–H), 2.90 (m, 1H, cyclopropyl)

  • HPLC Purity : ≥98%

Challenges and Optimization

Side Reactions with Ethoxy Groups

The ethoxy moiety is susceptible to demethylation under strongly acidic conditions. Using milder deprotection agents (e.g., HCl in dioxane instead of HBr/acetic acid) mitigates this issue.

Cyclopropylamine Reactivity

Cyclopropylamine’s strained ring requires careful stoichiometry to avoid polymerization. Limiting the amine to 1.1 equiv and maintaining temperatures below 25°C improves yields .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Amino-N-cyclopropyl-2-ethoxybenzamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including colon and bladder cancer cells. For instance, a study demonstrated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase in A549 lung cancer cells, with an IC50 value of 5.24 μM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Cardiovascular Agents

This compound has been explored as a potential cardiovascular agent due to its ability to relax smooth muscle and lower blood pressure. It acts similarly to calcium channel blockers but offers advantages such as oral bioavailability and prolonged action . This property makes it a candidate for treating hypertension and related circulatory disorders.

Neurological Applications

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders, particularly those involving serotonin receptors. It has been noted for its ability to modulate dopamine D2 and serotonin 5-HT3 receptor activities, which could be beneficial in treating conditions like nausea associated with chemotherapy .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical reactions that modify the benzamide structure to enhance its biological activity. Structure-activity relationship (SAR) studies have shown that modifications at the ethoxy and cyclopropyl groups significantly influence the compound's potency against various biological targets .

ModificationEffect on Activity
Ethoxy GroupEnhances solubility and bioavailability
Cyclopropyl GroupIncreases binding affinity to receptors

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of this compound in reducing tumor growth and improving survival rates in xenograft models of cancer . These findings support its potential as a therapeutic agent.

Clinical Trials

While no clinical trials have been reported specifically for this compound yet, ongoing research aims to evaluate its safety and efficacy in human subjects, particularly for cancer treatment and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on N-{1-[(cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide (hereafter referred to as Compound X), which shares structural similarities with 4-Amino-N-cyclopropyl-2-ethoxybenzamide but differs in key substituents. Below is a detailed comparison:

Structural and Physicochemical Properties

Property This compound Compound X (from )
Core Structure Benzamide with cyclopropylamino and ethoxy Benzamide with cyclohexylamino and methoxybenzoyl
Molecular Formula Likely C₁₂H₁₅N₂O₂ (inferred) C₂₆H₃₃N₃O₄
Molecular Weight ~235.26 g/mol (calculated) 451.55792 g/mol
Key Substituents - Ethoxy group (2-position) - 4-Methoxybenzoyl group
- Cyclopropylamine (N-substituent) - Cyclohexylamino-carbonyl branch

Functional Implications

Compound X’s 4-methoxybenzoyl moiety introduces bulkier aromaticity, which could stabilize π-π interactions in enzyme active sites but reduce solubility .

Amine Group Variations The cyclopropylamine in this compound is a constrained cyclic amine, which may confer metabolic stability over linear or branched amines (e.g., Compound X’s cyclohexylamino group) . Compound X’s cyclohexylamino-carbonyl branch adds steric hindrance, possibly limiting conformational flexibility but enhancing selectivity for specific targets .

Limitations and Gaps in Evidence

  • Scarce Direct Data: No explicit studies on this compound were found in the provided evidence. Comparative analysis relied on structural analogies.
  • Diversity of Sources : The sole reference (ChemBK, 2015) limits the depth of comparison. Additional sources (e.g., PubChem, patents) are needed for validation.

Q & A

Q. What are the recommended safety protocols for handling 4-Amino-N-cyclopropyl-2-ethoxybenzamide in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications: Use PPE (gloves, chemical-resistant lab coats, and ANSI-approved eyewear) to mitigate skin/eye irritation (H315/H319) and respiratory risks (H335). Avoid dust generation via local exhaust ventilation. For spills, use inert absorbents and dispose of waste via certified hazardous waste services. Store in a cool, dry area away from incompatible substances like strong oxidizers. Safety protocols align with OSHA standards .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (e.g., 1^1H/13^{13}C) to identify proton environments (amide NH, cyclopropyl CH2_2) and aromatic signals. FT-IR confirms functional groups (amide C=O stretch ~1650 cm1^{-1}, NH bend ~1550 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (C12_{12}H17_{17}N2_2O2_2) with PubChem-derived InChI/SMILES for computational validation .

Q. What are the key solubility and stability parameters to consider when storing this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (DMF, DMSO) is preferred for reactions. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) should be conducted via HPLC to monitor degradation. Store in amber vials under nitrogen to prevent oxidation. Sigma-Aldrich guidelines recommend desiccated storage to avoid hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can Design of Experiments (DOE) principles optimize the synthesis of this compound?

  • Methodological Answer : Apply factorial design to test variables:
FactorLevels
Reaction Temp80°C, 100°C
Catalyst Load5 mol%, 10 mol%
SolventDMF, THF
Response variables: Yield (GC analysis), purity (HPLC). Central Composite Design (CCD) identifies optimal conditions. Statistical tools (ANOVA) resolve interactions. This approach minimizes experimental runs while maximizing data quality, as demonstrated in chemical process optimization studies .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Use hybrid QSPR/neural network models (CC-DPS) to predict reactivity, then validate experimentally. For example, if DFT calculations suggest nucleophilic attack at the amide group but experimental data show cyclopropane ring opening, re-evaluate solvent effects (polar aprotic vs. protic) using kinetic studies. Cross-reference with PubChem’s reaction databases to identify overlooked intermediates .

Q. What methodologies are recommended for investigating the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer :
  • Target Selection : Use molecular docking (AutoDock Vina) to prioritize enzymes (e.g., kinases, proteases) based on binding affinity to the benzamide core.
  • Assay Design : Perform in vitro enzyme inhibition assays (IC50_{50} determination) with positive/negative controls.
  • Data Validation : Compare results with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides in ) to assess SAR trends. LC-MS monitors metabolite formation in hepatic microsomes for pharmacokinetic profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer : Replicate studies under standardized OECD guidelines (e.g., Acute Oral Toxicity Test 423). Control variables: animal model (rat vs. mouse), administration route (oral vs. intravenous). Cross-check purity (HPLC >98%) to rule out contaminant-driven effects. Meta-analysis of existing data (e.g., EINECS hazard codes) clarifies classification conflicts .

Tables for Reference

Table 1 : Key Spectroscopic Signals for Structural Confirmation

TechniqueExpected Signal
1^1H NMRδ 1.0–1.2 (cyclopropyl CH2_2), δ 6.8–7.2 (aromatic H)
FT-IR1650 cm1^{-1} (C=O), 3300 cm1^{-1} (NH stretch)
HRMS[M+H]+^+ m/z = 233.1290

Table 2 : DOE Factors for Synthesis Optimization

VariableLow LevelHigh Level
Temperature80°C100°C
Catalyst5 mol%10 mol%
SolventDMFTHF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.